molecular formula C11H20N4O3S B2928497 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034261-75-9

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2928497
CAS No.: 2034261-75-9
M. Wt: 288.37
InChI Key: QVEQDUQVZHLSFU-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 1,5-dimethyl-1H-pyrazole core, a scaffold recognized for its significant relevance in the development of bioactive molecules . Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a privileged structure in drug discovery . The specific research applications and biological profile of this particular acetamide derivative are currently under investigation. Researchers are exploring its potential as a key intermediate in synthetic chemistry or as a candidate for screening against various biological targets. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-9-7-10(13-15(9)3)5-6-12-11(16)8-14(2)19(4,17)18/h7H,5-6,8H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEQDUQVZHLSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a sulfonylating agent. Common methods include:

  • Using Methanesulfonyl Chloride : The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
  • Alternative Synthetic Routes : Other methods may involve variations in the sulfonylating agents or solvents used, optimizing conditions for industrial production through continuous flow reactors to enhance efficiency and safety.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. These interactions can lead to various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Properties : The potential anti-inflammatory effects are also under investigation, which could have implications in treating inflammatory diseases.

Biological Activity Studies

Recent research has focused on evaluating the cytotoxic effects of related compounds derived from pyrazole derivatives. For example, a study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives showed promising results in terms of cytotoxicity against cancer cell lines:

CompoundIC50 (C6 Cell Line)IC50 (SH-SY5Y Cell Line)Mechanism
5f5.13 µM5.00 µMInduces apoptosis and cell cycle arrest
5aNot specified24.31 µMSelective cytotoxicity

These results indicate that compounds related to this compound could be effective in treating glioma due to their selective cytotoxicity .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antitumor activity by inducing apoptosis in glioma cells. The mechanism involved cell cycle arrest at various phases, indicating potential for therapeutic applications in oncology .
  • Antimicrobial Testing : Other studies have highlighted the antimicrobial properties of sulfonamide-containing compounds, suggesting that this compound may also possess similar properties worth exploring further.

Comparison with Similar Compounds

Crystallography and Hydrogen Bonding

Crystal structures of related compounds (e.g., ) reveal:

  • Hydrogen bonding networks : The acetamide’s NH and carbonyl groups form N–H···O and C–H···O interactions, stabilizing supramolecular assemblies. In , R₂²(10) graph set motifs create 2D networks .
  • Torsional flexibility : The pyrazole and aryl substituents exhibit dihedral angles (e.g., 37.4°–67.0° in ), influencing packing efficiency and intermolecular interactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their differentiating features:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound N-methylmethylsulfonamido C₁₃H₂₁N₅O₃S Enhanced solubility, potential kinase inhibition
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-Nitrophenyl C₁₉H₁₈N₄O₄ Antifungal, insecticidal activities
2-(4-Chlorophenoxy)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylpropanamide 4-Chlorophenoxy, propanamide C₁₇H₂₂ClN₃O₂ Agrochemical applications (herbicide)
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide 4-Fluorophenyl C₁₅H₁₈FN₃O Antibacterial, CNS activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-Methylsulfanylphenyl C₂₀H₂₁N₃O₂S Moderate antifungal activity

Functional Group Impact on Bioactivity

  • Electron-withdrawing groups (e.g., nitro in ): Increase electrophilicity, enhancing interactions with biological targets like enzymes.
  • Halogens (Cl, F in ): Improve lipophilicity and membrane penetration, critical for CNS-targeting drugs .

Physicochemical Properties

  • Molecular weight : The target compound (~335 g/mol) falls within the range of bioactive small molecules (200–500 g/mol).

Industrial Relevance

  • Agrochemicals: Chlorophenoxy derivatives () are used as herbicides, while fluorinated analogues () are explored as pesticides.

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